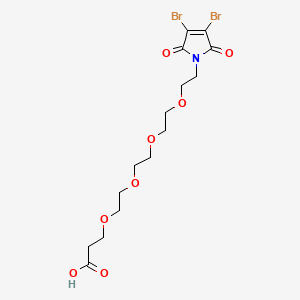
3,4-Dibromo-Mal-PEG4-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-Mal-PEG4-Acid is a compound that features a dibromomaleimide group and a polyethylene glycol (PEG) linker with a terminal carboxylic acid group. This compound is primarily used as a site-specific antibody-drug conjugate (ADC) linker, which allows for two points of substitution due to the presence of two bromine atoms. The hydrophilic PEG linker enhances the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG4-Acid typically involves the reaction of dibromomaleimide with a PEG linker that has a terminal carboxylic acid group. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-Mal-PEG4-Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles, such as thiols, to form thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC and HATU to form stable amide bonds.
Common Reagents and Conditions
Coupling Agents: EDC and HATU are commonly used to facilitate amide bond formation.
Nucleophiles: Thiols are often used in substitution reactions to replace the bromine atoms in the dibromomaleimide group.
Major Products Formed
Thioether Bonds: Formed when the bromine atoms are replaced by thiols.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines.
Scientific Research Applications
3,4-Dibromo-Mal-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of bioconjugates for studying biological processes.
Medicine: Utilized in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-Acid involves its ability to form stable bonds with other molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiols. The carboxylic acid group can react with primary amines to form stable amide bonds. These properties make it an effective linker in the creation of bioconjugates and ADCs .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-Mal-PEG8-Acid: Contains a longer PEG linker, which may provide different solubility and reactivity properties.
3,4-Dibromo-Mal-PEG4-Amine: Features an amine group instead of a carboxylic acid group, allowing for different types of conjugation reactions.
3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE: Used as a peptide linker in the creation of ADCs, with a cathepsin-cleavable dipeptide and an MMAE payload.
Uniqueness
3,4-Dibromo-Mal-PEG4-Acid is unique due to its combination of a dibromomaleimide group and a PEG linker with a terminal carboxylic acid group. This combination allows for versatile conjugation reactions and enhances the solubility of the compound in aqueous media, making it highly valuable in various scientific research applications .
Properties
Molecular Formula |
C15H21Br2NO8 |
|---|---|
Molecular Weight |
503.14 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H21Br2NO8/c16-12-13(17)15(22)18(14(12)21)2-4-24-6-8-26-10-9-25-7-5-23-3-1-11(19)20/h1-10H2,(H,19,20) |
InChI Key |
JMJVXNRBNZBUFV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


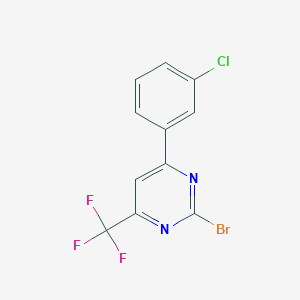
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
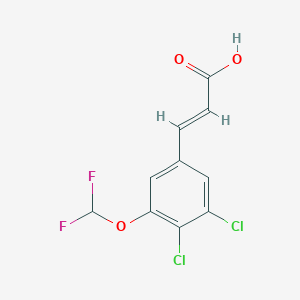
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
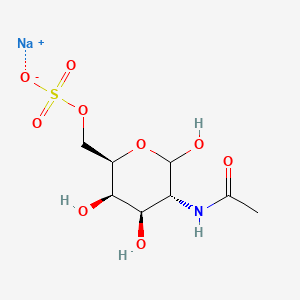
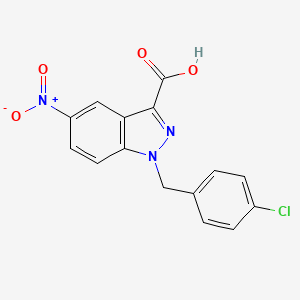
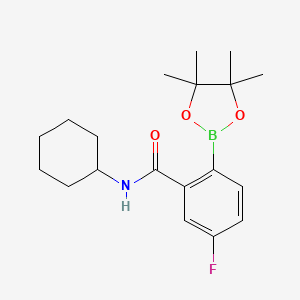
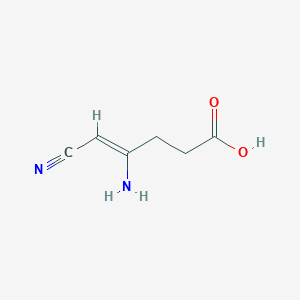
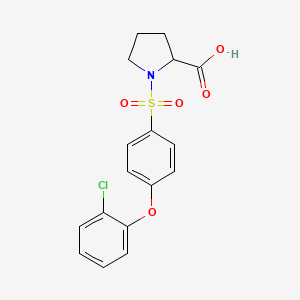
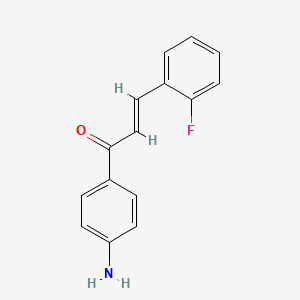
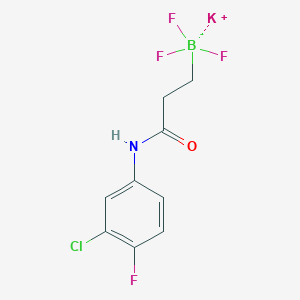
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

